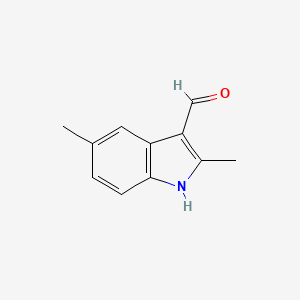

2,5-Dimethyl-1H-indol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

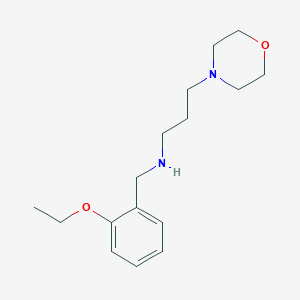

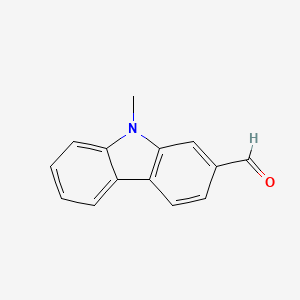

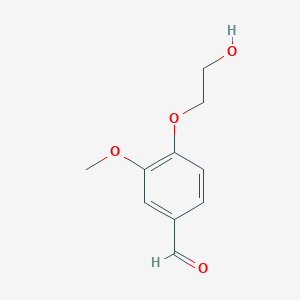

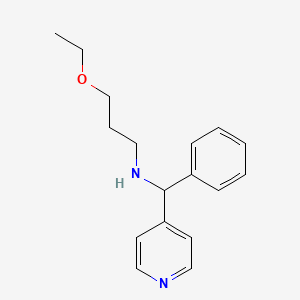

2,5-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is a derivative of indole-3-carbaldehyde, which is known to have potent neuroprotective properties .

Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 2nd and 5th positions of the indole ring, and a carbaldehyde group at the 3rd position.Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen (MCRs)

1H-Indol-3-carbaldehyd und seine Derivate, einschließlich 2,5-Dimethyl-1H-indol-3-carbaldehyd, sind ideale Vorstufen für die Synthese von aktiven Molekülen . Sie sind wesentliche und effiziente chemische Vorstufen für die Erzeugung biologisch aktiver Strukturen . Sie wurden in inhärent nachhaltigen Mehrkomponentenreaktionen eingesetzt , die hochyieldend, betriebsfreundlich, zeit- und kostengünstig sind .

Synthese von heterozyklischen Derivaten

This compound spielt eine wichtige Rolle als Vorstufe für die Synthese verschiedener heterozyklischer Derivate . Ihre inhärenten funktionellen Gruppen (CO) können leicht C–C- und C–N-Kopplungsreaktionen und Reduktionen eingehen .

Wirkmechanismus

Target of Action

2,5-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, including 2,5-Dimethyl-1H-indole-3-carbaldehyde, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.

Pharmacokinetics

Indole derivatives are generally known to be readily absorbed and distributed in the body due to their lipophilic nature

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular changes . For instance, some indole derivatives have been found to have cytotoxic properties against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 2,5-Dimethyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy may be influenced by the presence of other molecules in the body.

Biochemische Analyse

Biochemical Properties

2,5-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating the enzymes involved.

Cellular Effects

2,5-Dimethyl-1H-indole-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of protein kinases, which play a critical role in cell signaling pathways . Additionally, 2,5-Dimethyl-1H-indole-3-carbaldehyde can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2,5-Dimethyl-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . Additionally, 2,5-Dimethyl-1H-indole-3-carbaldehyde can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can lead to downstream effects on cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethyl-1H-indole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2,5-Dimethyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2,5-Dimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cell survival and reducing inflammation . At high doses, 2,5-Dimethyl-1H-indole-3-carbaldehyde can have toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2,5-Dimethyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, 2,5-Dimethyl-1H-indole-3-carbaldehyde can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAZUQNNIBOTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390077 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61364-25-8 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.